molecular formula C30H31N3O3S B2957393 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-51-4

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2957393
CAS RN: 1113138-51-4
M. Wt: 513.66
InChI Key: PXEJBLGGVXKGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with various substituents including a thioether, a carboxamide, and several methyl groups .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. For example, the carboxamide group might be hydrolyzed to a carboxylic acid under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar groups like the carboxamide would likely make this compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, research has demonstrated the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains, showing significant cytotoxicity and potential curative activity against in vivo subcutaneous colon 38 tumors in mice (Bu et al., 2001).

Alkylation Studies

Studies on quinazoline chemistry include the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, highlighting the chemical versatility and potential for generating compounds with varying biological activities (Gromachevskaya et al., 2017).

Antimicrobial Applications

Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. This research underscores the importance of quinazoline derivatives in developing new antimicrobial agents (Desai et al., 2011).

Antitubercular Activity

The synthesis of novel quinoline derivatives and their evaluation for antitubercular activity against Mycobacterium tuberculosis highlight the potential of quinazoline derivatives in treating tuberculosis, with some analogs showing promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many quinazoline derivatives are used as kinase inhibitors in cancer treatment . They work by binding to the ATP-binding site of the kinase, preventing it from phosphorylating its substrates .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is intended to be used as a pharmaceutical, for example, further studies would be needed to determine its efficacy and safety in humans .

properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3S/c1-18(2)31-28(35)23-11-13-25-26(15-23)32-30(33(29(25)36)16-22-9-6-19(3)7-10-22)37-17-27(34)24-12-8-20(4)14-21(24)5/h6-15,18H,16-17H2,1-5H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJBLGGVXKGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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